2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, this compound disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and predominantly excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases . This results in disruption of cellular processes such as cell growth, differentiation, migration, and metabolism .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect cell signaling pathways and cellular processes, making this compound a valuable tool in studying kinase-related pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound can reduce cancer cell growth and induce apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the CDKs, this compound prevents their interaction with substrates, thereby halting cell cycle progression and inducing cell cycle arrest.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in biochemical studiesIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions may occur . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting cellular metabolism. For example, this compound has been shown to inhibit enzymes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that this compound can be efficiently transported into cells and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct this compound to specific compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidine with α-haloketones under basic conditions to form the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Such as 2-thiopyrimidine, which also exhibit significant biological activities.
Thiazole derivatives: Such as thiazole-4-carboxaldehyde, known for their antimicrobial properties.
Uniqueness
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of pyrimidine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, enhancing its potential as a versatile pharmacophore in drug discovery.
Properties
IUPAC Name |
2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYZPIEFVIHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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